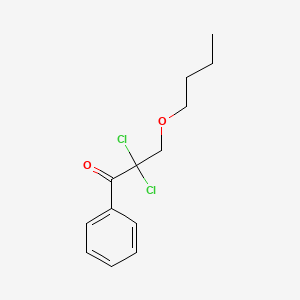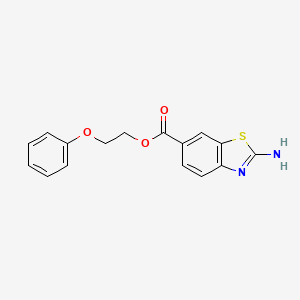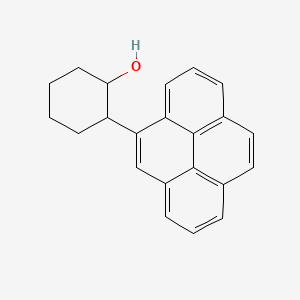mercury CAS No. 112166-54-8](/img/no-structure.png)
[(4-Methylphenyl)methyl](phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methylmercury is an organomercury compound that features a mercury atom bonded to a phenyl group and a 4-methylphenylmethyl group. Organomercury compounds are known for their unique chemical properties and applications, particularly in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylmercury typically involves the reaction of phenylmercury chloride with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of (4-Methylphenyl)methylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)methylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl and 4-methylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives.
Applications De Recherche Scientifique
(4-Methylphenyl)methylmercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4-Methylphenyl)methylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl and 4-methylphenylmethyl groups can participate in π-π interactions with aromatic residues in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury chloride: A simpler organomercury compound with a single phenyl group bonded to mercury.
Methylmercury: Contains a methyl group bonded to mercury and is known for its neurotoxic effects.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Uniqueness
(4-Methylphenyl)methylmercury is unique due to the presence of both phenyl and 4-methylphenylmethyl groups, which confer distinct chemical properties and reactivity. This dual-substituent structure allows for a broader range of chemical reactions and applications compared to simpler organomercury compounds.
Propriétés
| 112166-54-8 | |
Formule moléculaire |
C14H14Hg |
Poids moléculaire |
382.85 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl-phenylmercury |
InChI |
InChI=1S/C8H9.C6H5.Hg/c1-7-3-5-8(2)6-4-7;1-2-4-6-5-3-1;/h3-6H,1H2,2H3;1-5H; |
Clé InChI |
FKSHHBZMOSYFPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C[Hg]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)





![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
